Cas no 1006343-89-0 (trimethyl-1H-pyrazole-4-sulfonohydrazide)

Trimethyl-1H-pyrazole-4-sulfonohydrazide is a specialized sulfonohydrazide derivative with applications in organic synthesis and pharmaceutical research. Its pyrazole core and sulfonohydrazide functional group make it a versatile intermediate for constructing heterocyclic compounds, particularly in the development of biologically active molecules. The trimethyl substitution enhances its stability and reactivity, facilitating selective transformations. This compound is particularly useful in hydrazide-based coupling reactions and as a precursor for sulfonamide derivatives. Its well-defined structure and consistent purity ensure reliable performance in synthetic workflows. Suitable for controlled reactions, it offers researchers a precise tool for advanced molecular design.
trimethyl-1H-pyrazole-4-sulfonohydrazide structure
1006343-89-0 structure
Product name:trimethyl-1H-pyrazole-4-sulfonohydrazide
CAS No:1006343-89-0
MF:C6H12N4O2S
Molecular Weight:204.25
MDL:MFCD06740548
CID:3060429
PubChem ID:19616388

trimethyl-1H-pyrazole-4-sulfonohydrazide 化学的及び物理的性質

名前と識別子

    • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide
    • trimethyl-1H-pyrazole-4-sulfonohydrazide
    • 1006343-89-0
    • EN300-230291
    • BBL040355
    • 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide
    • trimethylpyrazole-4-sulfonohydrazide
    • CS-0282548
    • 1,3,5-trimethylpyrazole-4-sulfonohydrazide
    • AKOS000314384
    • STK350221
    • MDL: MFCD06740548
    • インチ: InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3
    • InChIKey: OPQPAYCFUYPXKV-UHFFFAOYSA-N
    • SMILES: O=S(C1=C(C)N(C)N=C1C)(NN)=O

計算された属性

  • 精确分子量: 204.06809681Da
  • 同位素质量: 204.06809681Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 98.4Ų

trimethyl-1H-pyrazole-4-sulfonohydrazide Security Information

  • 储存条件:(BD515358)

trimethyl-1H-pyrazole-4-sulfonohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-230291-2.5g
trimethyl-1H-pyrazole-4-sulfonohydrazide
1006343-89-0 95%
2.5g
$628.0 2024-06-20
Enamine
EN300-230291-5.0g
trimethyl-1H-pyrazole-4-sulfonohydrazide
1006343-89-0 95%
5.0g
$1038.0 2024-06-20
Enamine
EN300-230291-10.0g
trimethyl-1H-pyrazole-4-sulfonohydrazide
1006343-89-0 95%
10.0g
$1860.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353218-2.5g
1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide
1006343-89-0 97%
2.5g
¥15825.00 2023-11-22
Chemenu
CM483570-1g
1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide
1006343-89-0 97%
1g
$213 2022-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353218-100mg
1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide
1006343-89-0 97%
100mg
¥3088.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353218-250mg
1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide
1006343-89-0 97%
250mg
¥4417.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353218-500mg
1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide
1006343-89-0 97%
500mg
¥7478.00 2023-11-22
Enamine
EN300-230291-0.5g
trimethyl-1H-pyrazole-4-sulfonohydrazide
1006343-89-0 95%
0.5g
$297.0 2024-06-20
Enamine
EN300-230291-5g
trimethyl-1H-pyrazole-4-sulfonohydrazide
1006343-89-0
5g
$1038.0 2023-09-15

trimethyl-1H-pyrazole-4-sulfonohydrazide 関連文献

trimethyl-1H-pyrazole-4-sulfonohydrazideに関する追加情報

Introduction to Trimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006343-89-0)

Trimethyl-1H-pyrazole-4-sulfonohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 1006343-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole sulfonohydrazide class, a structural motif known for its versatile applications in medicinal chemistry. The unique combination of a pyrazole core, sulfonamide functionality, and hydrazide group imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The trimethyl substituents on the pyrazole ring contribute to the compound's stability and reactivity, while the sulfonohydrazide moiety provides a reactive site for further functionalization. This makes Trimethyl-1H-pyrazole-4-sulfonohydrazide particularly useful in the development of novel drug candidates targeting various therapeutic areas, including inflammation, cancer, and infectious diseases.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. Pyrazole derivatives, in particular, have been extensively studied for their pharmacological properties. The introduction of sulfur and nitrogen-containing functional groups enhances the bioactivity of these compounds, making them attractive for drug discovery. Trimethyl-1H-pyrazole-4-sulfonohydrazide exemplifies this trend, as it serves as a building block for synthesizing more complex molecules with enhanced therapeutic potential.

One of the most compelling aspects of Trimethyl-1H-pyrazole-4-sulfonohydrazide is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The sulfonohydrazide group in Trimethyl-1H-pyrazole-4-sulfonohydrazide provides a scaffold for creating potent kinase inhibitors by allowing further derivatization to optimize binding interactions.

Furthermore, the compound has shown promise in the field of anti-inflammatory research. Inflammation is a hallmark of many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. Studies have demonstrated that derivatives of pyrazole sulfonohydrazides exhibit anti-inflammatory activity by modulating key inflammatory mediators such as nitric oxide and prostaglandins. The structural features of Trimethyl-1H-pyrazole-4-sulfonohydrazide, including its ability to interact with biological targets, make it a valuable starting point for developing novel anti-inflammatory agents.

The synthesis of Trimethyl-1H-pyrazole-4-sulfonohydrazide involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of 1H-pyrazole derivatives followed by functionalization with sulfonic acid and hydrazine derivatives. The presence of methyl groups enhances the compound's solubility and stability, facilitating its use in various chemical reactions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity.

Recent advancements in computational chemistry have also contributed to the optimization of Trimethyl-1H-pyrazole-4-sulfonohydrazide synthesis. Molecular modeling studies allow researchers to predict the behavior of this compound in different reaction conditions, enabling the design of more efficient synthetic routes. Additionally, high-throughput screening techniques have been used to identify novel derivatives with enhanced biological activity. These approaches underscore the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists in advancing drug discovery efforts.

The pharmacological profile of Trimethyl-1H-pyrazole-4-sulfonohydразиде is another area of active investigation. Preclinical studies have revealed that this compound exhibits broad-spectrum bioactivity due to its ability to interact with multiple biological targets. For instance, it has been shown to inhibit the activity of certain proteases involved in cancer progression while displaying minimal toxicity towards normal cells. This selectivity is critical for developing effective therapeutics that target specific disease pathways without harming healthy tissues.

One notable application of Trimethyl-1H-pyразоле-4-sульфоногидразиде is in the treatment of infectious diseases. Microbial resistance to conventional antibiotics remains a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyразольные производные have been identified as potential candidates due to their ability to disrupt essential bacterial processes such as DNA replication and protein synthesis. The sulfonohydразидная группа в структуре этого соединения предоставляет возможности для создания эффективных антимикробных препаратов с улучшенными свойствами.

The environmental impact of pharmaceutical compounds is also an important consideration in modern drug development. Efforts are underway to design molecules that are biodegradable and have minimal environmental persistence. The structural features of Trimethyl-1H-pyразоле - 4 - сульфоногидразиде, including its susceptibility to hydrolysis under physiological conditions, make it an environmentally friendly candidate for further development.

In conclusion,Trimethyl - 1 H - pyразоле - 4 - сульфоногидразиде (CAS No . 1006343 - 89 - 0) represents a promising compound with diverse applications in pharmaceutical chemistry and drug discovery . Its unique structural features , synthetic versatility , и показанная биологическая активность делают его ценным инструментом для разработки новых лекарств . As research continues , it is likely that this compound will play an increasingly important role in addressing some of today's most pressing medical challenges .

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